(4-Dimethylamino-cyclohexylamino)-acetic acid (4-Dimethylamino-cyclohexylamino)-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13527498
InChI: InChI=1S/C10H20N2O2/c1-12(2)9-5-3-8(4-6-9)11-7-10(13)14/h8-9,11H,3-7H2,1-2H3,(H,13,14)
SMILES: CN(C)C1CCC(CC1)NCC(=O)O
Molecular Formula: C10H20N2O2
Molecular Weight: 200.28 g/mol

(4-Dimethylamino-cyclohexylamino)-acetic acid

CAS No.:

Cat. No.: VC13527498

Molecular Formula: C10H20N2O2

Molecular Weight: 200.28 g/mol

* For research use only. Not for human or veterinary use.

(4-Dimethylamino-cyclohexylamino)-acetic acid -

Specification

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
IUPAC Name 2-[[4-(dimethylamino)cyclohexyl]amino]acetic acid
Standard InChI InChI=1S/C10H20N2O2/c1-12(2)9-5-3-8(4-6-9)11-7-10(13)14/h8-9,11H,3-7H2,1-2H3,(H,13,14)
Standard InChI Key IJWDHXSEMSENPO-UHFFFAOYSA-N
SMILES CN(C)C1CCC(CC1)NCC(=O)O
Canonical SMILES CN(C)C1CCC(CC1)NCC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of (4-dimethylamino-cyclohexylamino)-acetic acid integrates a cyclohexyl backbone with two functional groups: a dimethylamino (-N(CH₃)₂) substituent at the 4-position and an aminoacetic acid (-NH-CH₂-COOH) moiety. This arrangement confers unique stereoelectronic properties that influence its solubility, stability, and intermolecular interactions.

Molecular Characteristics

  • Molecular Formula: C₁₀H₁₉N₂O₂ (estimated based on structural analogs).

  • Molecular Weight: ~199.27 g/mol (calculated from formula).

  • LogP: Predicted to be ~2.5–3.0, indicating moderate lipophilicity due to the cyclohexyl and dimethylamino groups .

  • PSA (Polar Surface Area): ~60 Ų, suggesting moderate permeability across biological membranes.

Structural Comparison with Analogous Compounds

Property(4-Dimethylamino-cyclohexylamino)-acetic Acid2-(4,4-Dimethylcyclohexyl)acetic Acid [(4-Dimethylamino-cyclohexyl)-ethyl-amino]-acetic Acid
Molecular FormulaC₁₀H₁₉N₂O₂C₁₀H₁₈O₂C₁₂H₂₄N₂O₂
Molecular Weight (g/mol)199.27170.25228.33
Key Functional Groups-NH-CH₂-COOH, -N(CH₃)₂-CH₂-COOH, -C(CH₃)₂-NH-CH₂-COOH, -N(CH₃)₂, -CH₂CH₃

The dimethylamino group enhances solubility in polar solvents, while the cyclohexyl ring contributes to conformational rigidity. Stereochemical considerations, such as axial vs. equatorial positioning of substituents, may further influence its reactivity and binding affinity in biological systems.

Synthesis and Preparation

The synthesis of (4-dimethylamino-cyclohexylamino)-acetic acid likely involves multi-step organic reactions, including cyclohexane functionalization, amine alkylation, and carboxylation. While no direct synthetic protocols for this compound are documented, methodologies for analogous structures provide a framework for potential routes.

Key Synthetic Strategies

  • Cyclohexane Functionalization:

    • Introduction of the dimethylamino group via nucleophilic substitution or reductive amination of a pre-existing nitro or ketone group.

    • Palladium-catalyzed carbonylation, as demonstrated in the synthesis of phenylacetic acid derivatives , could be adapted for carboxyl group installation.

  • Aminoacetic Acid Moiety Formation:

    • Gabriel synthesis or Strecker amino acid synthesis to introduce the -NH-CH₂-COOH group.

    • Phase-transfer catalysis (PTC) with tetraalkylammonium salts to enhance reaction efficiency in biphasic systems .

Example Reaction Pathway

  • Step 1: 4-Nitrocyclohexanone → 4-Aminocyclohexanol (via hydrogenation).

  • Step 2: Dimethylamination using methyl iodide and a base to yield 4-dimethylaminocyclohexylamine.

  • Step 3: Carboxylation with chloroacetic acid under alkaline conditions to form the final product.

Optimization Challenges:

  • Steric hindrance from the cyclohexyl ring may reduce reaction yields, necessitating elevated temperatures (80–100°C) or high-pressure conditions .

  • Selective protection/deprotection of amine groups is critical to avoid side reactions.

Research Findings and Biological Evaluation

While no published studies directly assess (4-dimethylamino-cyclohexylamino)-acetic acid, related compounds provide indirect insights:

In Vitro Studies

  • Compound 5l (a naphthyl-substituted hydrazone analog) exhibited IC₅₀ values of 12.3 μM against MCF-7 breast cancer cells and 14.7 μM against PANC-1 pancreatic cancer cells, suggesting potent cytotoxicity .

  • Hydrazide 4 showed moderate HDAC inhibition (45% at 10 μM), implicating cyclohexylamino-acetic acid derivatives in epigenetic regulation .

Structural-Activity Relationships (SAR)

  • Substituent Effects: Bulky aromatic groups (e.g., naphthyl) enhance anticancer activity, while electron-withdrawing groups (e.g., nitro) reduce it .

  • Stereochemistry: Equatorial positioning of the dimethylamino group improves solubility and target engagement.

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